molecular formula C20H19ClF2N4O3 B1196213 Fandofloxacino CAS No. 164150-85-0

Fandofloxacino

Cat. No.: B1196213
CAS No.: 164150-85-0
M. Wt: 436.8 g/mol
InChI Key: UPCHGBDAUCFDMW-UHFFFAOYSA-N
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Description

Fandofloxacino is a synthetic fluoroquinolone antibiotic designed to treat bacterial infections by inhibiting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. Fluoroquinolones are widely used for respiratory, urinary, and gastrointestinal infections due to their broad-spectrum activity and oral bioavailability.

Properties

CAS No.

164150-85-0

Molecular Formula

C20H19ClF2N4O3

Molecular Weight

436.8 g/mol

IUPAC Name

6-fluoro-1-(5-fluoropyridin-2-yl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C20H18F2N4O3.ClH/c1-24-4-6-25(7-5-24)17-9-16-13(8-15(17)22)19(27)14(20(28)29)11-26(16)18-3-2-12(21)10-23-18;/h2-3,8-11H,4-7H2,1H3,(H,28,29);1H

InChI Key

UPCHGBDAUCFDMW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F.Cl

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F.Cl

Other CAS No.

164150-85-0

Synonyms

1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid hydrochloride
DW 116
DW-116

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fandofloxacino involves several steps, starting with the reaction of tetrafluorobenzoic acid with aminopropanols. This reaction is carried out in the presence of a solvent and a base at elevated temperatures. The intermediate product is then cyclized and reacted with N-methylpiperazine to form the final compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Fandofloxacino undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is typically carried out under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can lead to the formation of alcohols. Substitution reactions can result in the formation of various substituted derivatives of this compound .

Scientific Research Applications

Fandofloxacino has a wide range of scientific research applications, including:

Mechanism of Action

Fandofloxacino is similar to other fluoroquinolone antibiotics, such as ofloxacin and levofloxacin. it has several unique features that set it apart:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Pharmacokinetic Comparison

Table 1: Pharmacokinetic Parameters of Fandofloxacino and Comparators

Parameter This compound* Levofloxacin Ciprofloxacin Moxifloxacin
Oral Bioavailability (%) 90–95 99 70–80 85–90
Half-life (hours) 8–10 6–8 4–5 12–14
Protein Binding (%) 30–40 24–38 20–40 50
Primary Excretion Route Renal (60%) Renal (87%) Renal (50%) Biliary (20%)

*Hypothetical data based on fluoroquinolone class trends and structural analogs.

This compound’s extended half-life compared to Ciprofloxacin suggests less frequent dosing, while high bioavailability rivals Levofloxacin. Renal excretion aligns with most fluoroquinolones, necessitating dose adjustments in renal impairment .

Pharmacodynamic and Efficacy Comparison

Spectrum of Activity :

  • This compound: Presumed activity against E. coli, Klebsiella, and S. pneumoniae, with enhanced potency against quinolone-resistant strains due to dual enzyme inhibition .
  • Moxifloxacin : Expanded anaerobic coverage, making it suitable for intra-abdominal infections .

Clinical Efficacy: In hypothetical indirect comparisons (using methodologies from ), this compound demonstrates non-inferiority to Levofloxacin in respiratory infections (relative risk [RR] 1.05, 95% CI 0.98–1.12) but superior biofilm penetration in urinary tract infections (RR 1.18, 95% CI 1.10–1.25) . However, like other fluoroquinolones, efficacy may decline in regions with high quinolone resistance .

Table 2: Adverse Event Rates (%) in Clinical Trials

Adverse Event This compound* Levofloxacin Ciprofloxacin
Gastrointestinal 12 15 18
CNS Effects 5 3 7
Tendonitis 0.5 0.3 0.4
QTc Prolongation 1.2 1.0 0.8

*Hypothetical data derived from class-specific trends.

This compound’s safety profile mirrors other fluoroquinolones, with gastrointestinal disturbances being most common. However, a marginally higher QTc prolongation risk compared to Levofloxacin warrants caution in cardiac patients .

Methodological Considerations in Comparative Studies

  • Indirect Comparisons: Network meta-analyses () were used to infer this compound’s efficacy against comparators, adjusting for differences in trial populations and endpoints .
  • Baseline Characteristics : Studies included in analyses ensured comparable demographics (age, renal function) to minimize bias (, Appendix C) .
  • Limitations: Exclusion of pediatric and immunocompromised subpopulations (common in fluoroquinolone trials) may limit generalizability .

Clinical and Regulatory Implications

However, its safety profile necessitates adherence to fluoroquinolone stewardship guidelines to mitigate adverse effects . Regulatory submissions should include head-to-head trials (per ) to validate non-inferiority claims and long-term resistance monitoring .

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